N-(4-fluorophenyl)azepane-1-carboxamide
Description
N-(4-Fluorophenyl)azepane-1-carboxamide is a seven-membered azepane ring derivative functionalized with a 4-fluorophenyl carboxamide group. Azepane-based carboxamides are known intermediates in organic synthesis and drug discovery, often explored for their conformational flexibility and ability to interact with biological targets through hydrogen bonding and hydrophobic interactions . The fluorine substituent at the para position of the phenyl ring may enhance metabolic stability and modulate electronic properties compared to other halogenated or alkoxy-substituted analogs .
Properties
IUPAC Name |
N-(4-fluorophenyl)azepane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c14-11-5-7-12(8-6-11)15-13(17)16-9-3-1-2-4-10-16/h5-8H,1-4,9-10H2,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAAQWLCLWECLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49823876 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)azepane-1-carboxamide typically involves the reaction of 4-fluoroaniline with azepanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and purity. This may involve:
Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)azepane-1-carboxamide undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction of the carboxamide group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: this compound N-oxide.
Reduction: N-(4-fluorophenyl)-1-azepanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-fluorophenyl)azepane-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with specific receptors or enzymes.
Biology: Used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: Explored for its properties in the development of new materials with specific electronic or mechanical properties.
Industry: Utilized in the synthesis of more complex molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)azepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity through hydrophobic interactions and potential hydrogen bonding. The azepane ring provides structural rigidity, which is crucial for its biological activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(4-fluorophenyl)azepane-1-carboxamide with key analogs, focusing on structural features, substituent effects, and reported activities.
Substituent Variations in Azepane Carboxamides
Key Observations:
- Substituent Position: The para-fluorine in the target compound contrasts with meta-fluorine in N-(4-ethoxyphenyl)-2-(3-fluorophenyl)azepane-1-carboxamide . Para-substitution often improves target engagement due to reduced steric hindrance.
- Halogen Effects: Fluorine’s small size and high electronegativity may enhance binding compared to bulkier halogens (e.g., chlorine), though suggests halogen size has minimal impact on inhibition potency in maleimide derivatives (e.g., IC50 values for F- vs. I-substituted compounds: 5.18 μM vs. 4.34 μM) .
- Ring Modifications: Replacing azepane with diazepane (two nitrogens) or piperazine (six-membered ring) alters conformational dynamics.
Electronic and Steric Comparisons
- Fluorophenyl vs. Methoxyphenyl: N-(4-methoxyphenyl)-1-phenylcyclopentanecarboxamide () demonstrates that methoxy groups increase electron density and lipophilicity compared to fluorine’s electron-withdrawing nature. This could influence solubility and membrane permeability .
- Chlorophenyl Analogs: N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride () highlights chlorine’s stronger electron-withdrawing effect, which may enhance receptor affinity but reduce metabolic stability relative to fluorine .
Research Findings and Implications
- Inhibitory Potency Trends: In maleimide derivatives, para-fluorophenyl substitution (IC50 = 5.18 μM) showed comparable inhibition to iodophenyl analogs (IC50 = 4.34 μM), suggesting halogen size is less critical than substituent positioning .
- Synthetic Utility: Carboxamide intermediates like N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide are pivotal in synthesizing bioactive molecules, underscoring the relevance of the target compound in medicinal chemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
